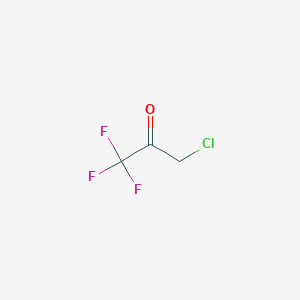

1-Chloro-3,3,3-trifluoroacetone

CAS No.: 431-37-8

Cat. No.: VC3716780

Molecular Formula: C3H2ClF3O

Molecular Weight: 146.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431-37-8 |

|---|---|

| Molecular Formula | C3H2ClF3O |

| Molecular Weight | 146.49 g/mol |

| IUPAC Name | 3-chloro-1,1,1-trifluoropropan-2-one |

| Standard InChI | InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2 |

| Standard InChI Key | OONJVQFMOZAXOI-UHFFFAOYSA-N |

| SMILES | C(C(=O)C(F)(F)F)Cl |

| Canonical SMILES | C(C(=O)C(F)(F)F)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Chloro-3,3,3-trifluoroacetone, systematically named 3-chloro-1,1,1-trifluoropropan-2-one, features a trifluoromethyl group (-CF₃) at the carbonyl carbon’s α-position and a chlorine atom at the β-carbon. The planar carbonyl group (C=O) creates an electrophilic center, while the electron-withdrawing fluorine atoms enhance the compound’s stability and reactivity. This structural configuration is validated by its exact mass of 145.975 g/mol and a refractive index of 1.3445 .

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂ClF₃O |

| Molecular Weight | 146.5 g/mol |

| Boiling Point | 71.2°C at 760 mmHg |

| Density | 1.422 g/cm³ |

| Vapor Pressure | 125 mmHg at 25°C |

| LogP (Partition Coeff.) | 1.36 |

The compound’s low logP value (1.36) indicates moderate lipophilicity, enabling solubility in both polar and nonpolar solvents—a trait critical for its role in organic synthesis .

Synthesis and Industrial Production

Primary Synthetic Routes

1-Chloro-3,3,3-trifluoroacetone is synthesized via two principal methods:

Comparative Analysis of Synthetic Methods

The hydrogenolysis method is favored for its efficiency and environmental compatibility, aligning with green chemistry principles .

Physicochemical Properties and Stability

Thermal and Optical Behavior

The compound’s boiling point (71.2°C) and vapor pressure (125 mmHg at 25°C) classify it as a volatile liquid requiring careful storage under inert gases (e.g., nitrogen) at 2–8°C . Its refractive index (1.3445) and density (1.422 g/cm³) are consistent with fluorinated ketones, while the absence of a measurable melting point suggests a supercooled liquid state at low temperatures .

Reactivity Profile

Industrial and Pharmaceutical Applications

Fluorinated Compound Synthesis

The compound’s trifluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceuticals. For example, it serves as a precursor to:

-

Fluorinated APIs: Antiviral and anticancer agents leveraging the -CF₃ group’s bioavailability.

-

Agrochemicals: Herbicides and pesticides with improved environmental persistence .

Foam-Blowing Agents

Due to its low ozone depletion potential (ODP) and global warming potential (GWP), 1-chloro-3,3,3-trifluoroacetone is used in polyurethane foam production. Its volatility ensures rapid evaporation during foaming, while minimal residue reduces product contamination.

| Hazard Code | Risk Phrase | Safety Measure |

|---|---|---|

| F (Flammable) | R11: Highly flammable | S16: Avoid ignition |

| T (Toxic) | R34: Causes burns | S26: Immediate eye rinse |

In vitro studies indicate dose-dependent cytotoxicity in mammalian cells, likely due to electrophilic adduct formation with cellular nucleophiles. Occupational exposure limits (OELs) are yet to be established, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles.

| Parameter | Detail |

|---|---|

| HS Code | 2914700090 |

| MFN Tariff | 5.5% |

| VAT | 17.0% |

| General Tariff | 30.0% |

The compound’s classification under HS 2914700090 reflects its role as a halogenated ketone derivative, subject to international trade regulations .

Patent Landscape and Future Directions

Key Patents

-

US7002043B2: Covers liquid-phase hydrogenolysis for high-purity 1,1,1-trifluoroacetone production .

-

US6340776B2: Describes fluorination routes for halogenated trifluoroacetones .

Future research should optimize catalyst lifetimes in hydrogenolysis and explore novel applications in fluoropolymer synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume